

Introduction: The Significance of 6-chloro-4-methoxy-1H-indole

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Compound of Interest

Compound Name: **6-chloro-4-methoxy-1H-indole**

Cat. No.: **B043527**

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.^[1] The specific compound, **6-chloro-4-methoxy-1H-indole** (CAS No: 117970-23-7)^{[2][3][4]}, is a valuable building block whose substitution pattern—an electron-withdrawing chlorine atom and an electron-donating methoxy group—creates a unique electronic profile that is leveraged in synthetic chemistry.^[1]

Given its role as a key intermediate, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular architecture through the analysis of nuclear spin interactions in a magnetic field.^{[5][6]} This guide establishes a self-validating system for the complete NMR characterization of this molecule.

PART 1: Experimental Design & Methodology

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the rational selection of experimental parameters.

Experimental Protocol 1: NMR Sample Preparation

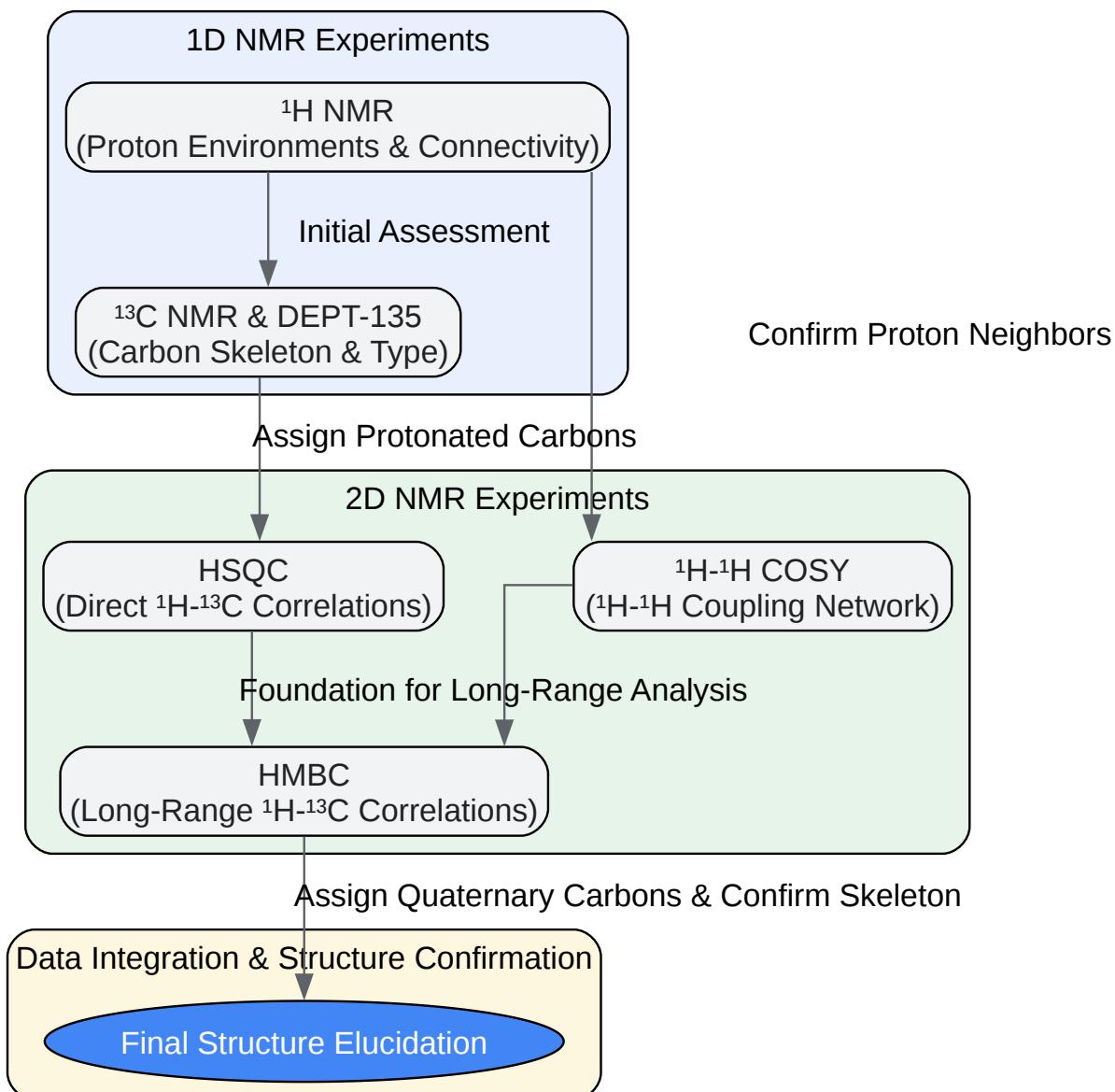
- Compound Weighing: Accurately weigh approximately 5-10 mg of **6-chloro-4-methoxy-1H-indole**.
- Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d₆.

(DMSO-d₆).

- Causality: The choice of solvent is critical. CDCl₃ is a standard, non-polar solvent suitable for many organic molecules. However, the N-H proton of an indole can undergo rapid chemical exchange, leading to a broad signal or one that is difficult to observe.[7] DMSO-d₆ is a polar, hydrogen-bond-accepting solvent that slows this exchange, typically resulting in a sharper, more easily identifiable N-H signal at a downfield chemical shift.[6][8] For this guide, we will proceed with an analysis based on CDCl₃, as it is commonly the first choice, while noting the expected differences in DMSO-d₆.
- Dissolution: Vortex the sample for 30-60 seconds until the compound is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
- Transfer and Analysis: Transfer the NMR tube to the spectrometer for analysis.

Workflow for Comprehensive NMR Analysis

The following diagram outlines the logical flow of experiments for a complete and unambiguous structural elucidation.



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Caption: Logical workflow for NMR-based structure elucidation.

PART 2: In-Depth Spectral Analysis

¹H NMR Spectrum: Probing the Proton Environment

The ^1H NMR spectrum provides the initial, high-sensitivity view of the molecule's proton framework. The chemical shift (δ) of each proton is dictated by its local electronic environment, while signal splitting (multiplicity) reveals adjacent, non-equivalent protons.[9]

Caption: Structure of **6-chloro-4-methoxy-1H-indole** with key protons labeled.

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment Rationale
H1	~8.20	br s	-	1H	Broad singlet typical for an indole N-H proton in CDCl_3 due to moderate exchange and quadrupolar coupling with ^{14}N . ^{[7][10]}
H7	7.28	d	$J = 1.0$ Hz	1H	Aromatic proton ortho to the electron-withdrawing chlorine.
					Appears as a narrow doublet due to small meta-coupling (^4J) with H5.

H2	7.15	t	J = 2.8 Hz	1H	Pyrrole proton adjacent to nitrogen. Appears as a triplet due to similar coupling with H1 and H3.
H5	6.95	d	J = 1.0 Hz	1H	Aromatic proton ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift). Coupled only to H7.
H3	6.45	dd	J = 3.2, 2.4 Hz	1H	Pyrrole proton β to nitrogen, typically the most shielded of the indole ring protons. Coupled to H1 and H2.
OCH ₃	3.90	s	-	3H	Sharp singlet in the characteristic region for methoxy

groups
attached to
an aromatic
ring.[\[5\]](#)

¹³C NMR and DEPT-135 Spectra: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. While slower to acquire due to the low natural abundance of ¹³C, it is indispensable for defining the carbon backbone. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label	Chemical Shift (δ , ppm)	DEPT-135	Assignment Rationale
C4	151.0	C	Quaternary carbon directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. [11]
C7a	137.5	C	Bridgehead carbon adjacent to the indole nitrogen.
C3a	129.0	C	Bridgehead carbon, influenced by the adjacent methoxy-substituted C4.
C2	123.5	CH	Pyrrole carbon α to nitrogen.
C6	120.0	C	Quaternary carbon attached to the electronegative chlorine atom.
C7	115.0	CH	Aromatic CH carbon, deshielded by the adjacent chlorine.
C5	105.0	CH	Aromatic CH carbon, strongly shielded by the ortho-methoxy group.
C3	101.0	CH	Pyrrole carbon β to nitrogen, typically shielded.

OCH ₃	55.8	CH ₃	Typical chemical shift for a methoxy carbon attached to an aromatic system.[12]
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2D NMR: Assembling the Structure with Confidence

While 1D spectra provide the fundamental pieces, 2D NMR experiments reveal how they connect.

- ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For **6-chloro-4-methoxy-1H-indole**, a COSY spectrum would show a clear cross-peak between H2 and H3, and a weaker one between H5 and H7, confirming their spatial proximity and coupling relationships.[13]
- HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the definitive tool for linking each proton directly to the carbon it is attached to.[14][15] It would show correlation cross-peaks for: H2/C2, H3/C3, H5/C5, H7/C7, and the OCH₃ protons to the OCH₃ carbon. This validates the assignments made in the 1D spectra.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away, which is essential for identifying quaternary carbons and linking molecular fragments.[15][16]

Caption: Key HMBC correlations for assigning quaternary carbons.

Key HMBC Correlations and Their Significance:

- OCH₃ Protons → C4: This ²J correlation definitively assigns the chemical shift of the quaternary carbon C4, confirming its attachment to the methoxy group.[17]
- H5 → C4, C3a, C7: These correlations lock in the position of H5. The correlation to C4 confirms the methoxy group is at the 4-position, and the correlation to the bridgehead carbon C3a links the benzene and pyrrole rings.

- H7 → C6, C5, C7a: The crucial correlation from H7 to the carbon at ~120.0 ppm (C6) confirms the position of the chlorine atom. The correlation to the bridgehead C7a further solidifies the ring fusion.
- H3 → C3a, C4: The correlation from the pyrrole proton H3 to the bridgehead C3a and the methoxy-bearing C4 provides the final, unambiguous link between the two rings.

Conclusion

The comprehensive NMR analysis of **6-chloro-4-methoxy-1H-indole** demonstrates the power of a systematic, multi-technique approach. By integrating data from 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be unambiguously assigned. The key diagnostic signals include the shielded aromatic proton H5, confirming the C4-methoxy position, and the long-range HMBC correlations from H7, which definitively place the chlorine atom at C6. This self-validating workflow provides an authoritative method for the structural confirmation and quality assurance of this important synthetic intermediate, ensuring its integrity for applications in research and development.

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